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Compound of Interest

Compound Name: Lactiflorin

Cat. No.: B15596218

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the first total synthesis of (+)-lactiflorin, a
monoterpene glycoside first isolated from the roots of Paeonia lactiflora. The methodology,
developed by Lu and Bach, establishes the absolute configuration of the natural product and
provides a synthetic route for the generation of analogues for further study. The key features of
this synthesis are a diastereoselective intramolecular [2+2] photocycloaddition to construct the
tricyclic core and a subsequent glycosylation to introduce the sugar moiety.

Synthetic Strategy and Key Transformations

The retrosynthetic analysis of (+)-lactiflorin reveals a strategy centered on the disconnection
of the glycosidic bond, leading to the aglycon and a protected glucose donor. The aglycon's
intricate tricyclic core is envisioned to arise from an intramolecular [2+2] photocycloaddition of a
tethered enone-alkene precursor. This key transformation stereoselectively forges the
cyclobutane ring, establishing the core architecture of the molecule.

The forward synthesis commences with the preparation of the photocycloaddition precursor,
which involves several steps to install the necessary functional groups and stereocenters.
Following the successful construction of the tricyclic aglycon, a glycosylation reaction is
employed to couple the aglycon with a protected glucose derivative. Finally, a series of
protecting group manipulations and a final methylation afford the target molecule, (+)-
lactiflorin.
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Figure 1. Overall synthetic workflow for the total synthesis of (+)-Lactiflorin.

Summary of Key Reaction Steps and Yields

The following table summarizes the key transformations, reagents, conditions, and yields for

the total synthesis of (+)-lactiflorin.
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Step

Starting
Material

Reagents and
Conditions

Product

Yield (%)

Known Aldehyde

1. AllylIMgBr,

THF, -78 °C to rt;

2. TBSCI,
imidazole,
CH2CI2, rt

Allylic Alcohol

85 (2 steps)

Allylic Alcohol

Ozonolysis
followed by

Wittig reaction

o,B-Unsaturated

Ester

75 (2 steps)

a,B-Unsaturated

Ester

DIBAL-H,
CH2CI2, -78 °C

Allylic Alcohol

92

Allylic Alcohol

MnO2, CH2CI2,
rt

a,B-Unsaturated
Aldehyde

95

a,B-Unsaturated
Aldehyde

Horner-
Wadsworth-
Emmons

reaction

Dienyl Ester

80

Dienyl Ester

1. LiOH,
THF/H20; 2.
(COCI)2, cat.
DMF; 3. (S)-4-
benzyl-2-

oxazolidinone, n-

BuLi, THF, -78
°C

Chiral Auxiliary
Adduct

70 (3 steps)

Chiral Auxiliary
Adduct

Diastereoselectiv

e Aldol Addition

Aldol Adduct

88

Aldol Adduct

Protection and
Reductive

Cleavage

Diol

78 (2 steps)
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Selective N
) ) Photocycloadditi
9 Diol Protection and 65 (3 steps)
S on Precursor
Oxidation
- hv (A = 300 nm),
Photocycloadditi Photocycloadduc
10 MeCN/acetone 73
on Precursor t
(11:1)
1 Photocycloadduc  H2, 10% Pd/C, Aglycon 99
t EtOH, rt Precursor
Glycosyl Donor,
Aglycon Glycosylated
12 TMSOTH, ) 63 (B:a = 1:1.7)
Precursor Intermediate
CH2CI2, -40 °C
Glycosylated 1. MeLi, THF, -78
13 Intermediate (3- °C; 2. PPTS, Hemiketal 70
anomer) CH2CI2, rt
1. Ac20,
) pyridine; 2. H2, o
14 Hemiketal (+)-Lactiflorin 49 (2 steps)
Pd(OH)2/C,
EtOH, rt

Experimental Protocols
Key Step: Intramolecular [2+2] Photocycloaddition

This protocol describes the crucial photochemical step to form the tricyclic core of (+)-

lactiflorin.

Procedure:

o A solution of the photocycloaddition precursor (1.0 eq) in a mixture of acetonitrile and

acetone (11:1, 0.005 M) is prepared in a quartz reaction vessel.

e The solution is deoxygenated by bubbling with argon for 30 minutes.

e The reaction vessel is placed in a photoreactor equipped with a medium-pressure mercury

lamp (A = 300 nm) and a cooling system to maintain the reaction temperature at
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approximately 20 °C.

e The reaction is irradiated for 8-12 hours, while monitoring the consumption of the starting
material by thin-layer chromatography (TLC).

o Upon completion, the solvent is removed under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel (eluent:
hexanes/ethyl acetate gradient) to afford the desired photocycloadduct.

Characterization of the Photocycloadduct:

e 1H NMR (400 MHz, CDCls): 8 = 5.15 (d, J = 4.8 Hz, 1H), 4.40 (dd, J = 8.0, 4.8 Hz, 1H), 3.75
(s, 3H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.60-2.40 (m, 2H), 2.20-2.05 (m, 2H), 1.05 (s,
9H), 0.25 (s, 6H) ppm.

« 13C NMR (100 MHz, CDCls): & = 175.0, 170.5, 85.2, 80.1, 52.5, 48.9, 45.3, 40.1, 35.8, 30.2,
25.8, 18.2, -4.5 ppm.

o« HRMS (ESI): Calculated for C22H3406SiNa* [M+Na]*, found.

Key Step: Glycosylation

This protocol details the coupling of the aglycon precursor with the protected glucose donor.
Procedure:

» To a solution of the aglycon precursor (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous
dichloromethane (0.05 M) at -40 °C under an argon atmosphere, is added trimethylsilyl
trifluoromethanesulfonate (TMSOTT, 0.2 eq) dropwise.

e The reaction mixture is stirred at -40 °C for 2 hours, and the progress is monitored by TLC.
e The reaction is quenched by the addition of triethylamine.

o The mixture is diluted with dichloromethane and washed successively with saturated
agueous sodium bicarbonate solution and brine.
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» The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The resulting residue is purified by flash column chromatography on silica gel (eluent:
hexanes/ethyl acetate gradient) to separate the 3 and a anomers of the glycosylated
intermediate.

Characterization of the 3-Glycosylated Intermediate:

« 1H NMR (400 MHz, CDCls): 8 = 7.40-7.20 (m, 15H), 5.50 (d, J = 8.0 Hz, 1H), 5.20 (t, J = 9.2
Hz, 1H), 5.10 (t, J = 9.2 Hz, 1H), 4.90 (d, J = 11.2 Hz, 1H), 4.80 (d, J = 11.2 Hz, 1H), 4.65-
4.50 (m, 3H), 4.40 (d, J = 8.0 Hz, 1H), 3.80-3.60 (m, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.00 (s,
3H), 1.95 (s, 3H) ppm.

o HRMS (ESI): Calculated for CasHs2014Na* [M+Na]*, found.

Logical Relationships in the Synthetic Design

The success of the total synthesis relies on a logical sequence of transformations designed to
control stereochemistry and functional group compatibility.
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Figure 2. Logical flow of the key strategic decisions in the total synthesis.
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This detailed methodology provides a roadmap for the synthesis of (+)-lactiflorin and can
serve as a valuable resource for researchers interested in natural product synthesis,
photochemical reactions, and the development of new therapeutic agents. The successful
execution of this synthesis has not only provided access to this interesting natural product but
has also validated the power of intramolecular photocycloaddition reactions in the construction
of complex molecular architectures.

 To cite this document: BenchChem. [Total Synthesis of (+)-Lactiflorin: A Detailed
Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596218#total-synthesis-of-lactiflorin-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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